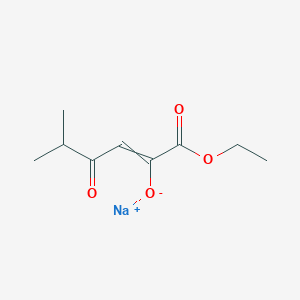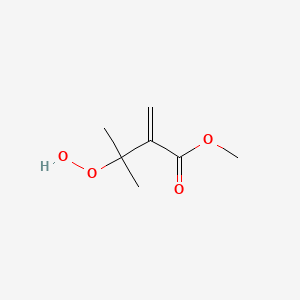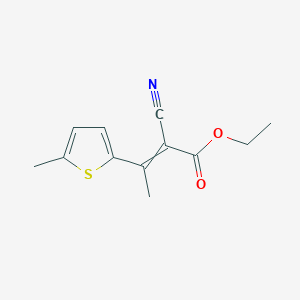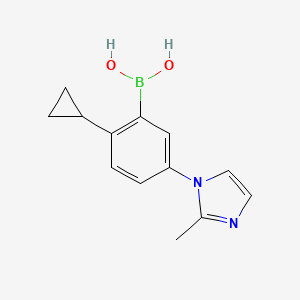
methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate involves several steps. One common method includes the reaction of 2,3-difluorobenzaldehyde with methyl acrylate in the presence of a base to form the corresponding enone. This enone is then treated with sodium azide under suitable conditions to introduce the azido group . Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available in large quantities .
Chemical Reactions Analysis
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include sodium azide for azidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. These reactions are highly specific and efficient, making the compound useful in various applications.
Comparison with Similar Compounds
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate can be compared with other azido compounds, such as:
Methyl 2-azido-3-phenylprop-2-enoate: Similar structure but lacks the difluoro substitution.
Methyl 2-azido-3-(4-fluorophenyl)prop-2-enoate: Similar structure with a single fluorine substitution.
Methyl 2-azido-3-(2,4-difluorophenyl)prop-2-enoate: Similar structure with different fluorine substitution pattern.
The uniqueness of this compound lies in its specific difluoro substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-17-10(16)8(14-15-13)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHCJJCQQTOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=C(C(=CC=C1)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)



![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)



![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)





